molecular formula C21H13BrN2O B15040635 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

Cat. No.: B15040635
M. Wt: 389.2 g/mol
InChI Key: ZKSNVBBOSUYWCZ-UHFFFAOYSA-N
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Description

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is a complex organic compound that features a phenanthroimidazole core. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science. The phenanthroimidazole moiety is known for its stability and versatility, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position .

Scientific Research Applications

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C21H13BrN2O

Molecular Weight

389.2 g/mol

IUPAC Name

4-bromo-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

InChI

InChI=1S/C21H13BrN2O/c22-12-9-10-18(25)17(11-12)21-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)24-21/h1-11,25H,(H,23,24)

InChI Key

ZKSNVBBOSUYWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=C(C=CC(=C5)Br)O

Origin of Product

United States

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